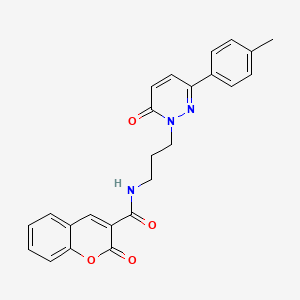
2-oxo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-oxo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C24H21N3O4
- Molecular Weight : 415.449 g/mol
- IUPAC Name : N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide
This compound features a unique structure that combines a chromene core with a carboxamide functional group and a pyridazine moiety, which may influence its biological interactions.
Biological Activity
Preliminary research suggests that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridazine have shown effectiveness with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against E. coli and S. aureus .
- Antitumor Effects : The structural features of this compound suggest potential anticancer activity. Research indicates that compounds with similar frameworks can inhibit specific cancer cell lines, particularly those associated with mutations in isocitrate dehydrogenase (IDH) .
- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Chromene Core : The chromene structure is synthesized separately and then coupled to the pyridazine derivative.
- Carboxamide Formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.
Case Study 1: Antimicrobial Evaluation
In vitro studies on derivatives of this compound have shown promising results against bacterial strains such as E. coli and S. aureus. The most effective derivatives exhibited zones of inhibition significantly larger than those of standard antibiotics .
Case Study 2: Anticancer Activity
A study focusing on the effects of related compounds on cancer cell lines revealed that some derivatives could induce apoptosis in cells harboring IDH mutations, suggesting a targeted therapeutic approach for specific cancer types .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-methoxyphenyl)-N-propylacetamide | Similar acetamide structure | Antidepressant effects |
| 2-(5-methylthiophenyl)-N-butylaniline | Contains sulfur substituents | Antimicrobial properties |
| 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide | Complex ether linkage | Antitumor activity |
The unique combination of functional groups in this compound may enhance its selectivity and efficacy compared to structurally similar compounds.
Propriétés
IUPAC Name |
N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)20-11-12-22(28)27(26-20)14-4-13-25-23(29)19-15-18-5-2-3-6-21(18)31-24(19)30/h2-3,5-12,15H,4,13-14H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHIIKNDAJUFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














